molecular formula C18H16N4S B5788275 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile

5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No. B5788275
M. Wt: 320.4 g/mol
InChI Key: TUIIFOZBIUIFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPTP and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of MPTP is not fully understood. However, it is thought to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, MPTP may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. MPTP has also been shown to have a neuroprotective effect and may have potential as a treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MPTP is also stable and can be stored for extended periods without degradation. However, MPTP has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, the mechanism of action of MPTP is not fully understood, which may limit its use in certain experiments.

Future Directions

For the study of MPTP include further investigation of its mechanism of action and the development of MPTP analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of MPTP involves the reaction of 2-aminothiophene with phenylacetonitrile in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with pyrrolidine to form the final product, 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile. The synthesis of MPTP is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. MPTP has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models of inflammation.

properties

IUPAC Name

5-methyl-2-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-12-14(11-19)23-18-15(12)17(22-9-5-6-10-22)20-16(21-18)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIIFOZBIUIFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCCC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.